molecular formula C9H18Cl2N2O B6162187 3-(morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride CAS No. 2514758-67-7

3-(morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride

Cat. No. B6162187
CAS RN: 2514758-67-7
M. Wt: 241.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H18Cl2N2O and a molecular weight of 241.2. It can be used to synthesize bisbicyclo [1.1.1]pentyldiazene and is used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E .


Synthesis Analysis

The synthesis of this compound involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .


Molecular Structure Analysis

Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family. It is a hydrocarbon with the formula C5H8. The molecular structure consists of three rings of four carbon atoms each .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . Hydrolysis of the imine products gives complex, sp3-rich primary amine building blocks .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride involves the reaction of bicyclo[1.1.1]pentan-1-amine with morpholine in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Bicyclo[1.1.1]pentan-1-amine", "Morpholine", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Bicyclo[1.1.1]pentan-1-amine is dissolved in a suitable solvent.", "Step 2: Morpholine is added to the solution, along with a suitable catalyst.", "Step 3: The reaction mixture is heated under reflux for a suitable period of time.", "Step 4: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt.", "Step 5: The dihydrochloride salt is isolated and purified by suitable methods." ] }

CAS RN

2514758-67-7

Molecular Formula

C9H18Cl2N2O

Molecular Weight

241.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.